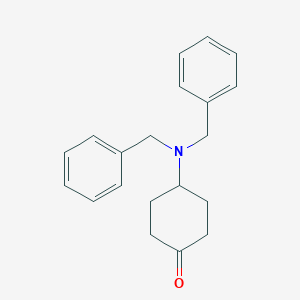

4-(Dibenzylamino)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dibenzylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHRRHRWHFBMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621455 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-79-6 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibenzylamino)cyclohexanone is a synthetic organic compound featuring a cyclohexanone ring substituted with a dibenzylamino group at the 4-position. This molecule holds potential interest in medicinal chemistry and materials science due to the combined structural features of a reactive ketone and a bulky, lipophilic dibenzylamino moiety. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization, alongside an exploration of the potential biological activities of related compounds.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for properties such as melting point and a detailed solubility profile for this compound are not widely reported in the current literature. The available data is largely predictive.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 293.4 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 427.1 ± 40.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

| Melting Point | Not available | |

| Solubility | Soluble in Dichloromethane, Ethanol, Methanol (for hydrochloride salt) | --INVALID-LINK--[4] |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported via a two-step process starting from 4-aminocyclohexanone. The general workflow involves the dibenzylation of the primary amine followed by oxidation of the resulting alcohol.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for a similar compound, 2-(Dibenzylamino)cyclohexan-1-one, is described and can be adapted for the synthesis of the 4-substituted isomer[5]. The synthesis of 4-dibenzylaminocyclohexanone is also outlined as a precursor to other molecules[5].

Step 1: Synthesis of 4-(Dibenzylamino)cyclohexanol

-

To a solution of 4-aminocyclohexanol in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate.

-

To this suspension, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) to ensure complete dibenzylation.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(dibenzylamino)cyclohexanol.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 4-(dibenzylamino)cyclohexanol in a suitable solvent such as dichloromethane.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add an oxidizing agent, such as oxalyl chloride followed by triethylamine (Swern oxidation), or Dess-Martin periodinane.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate for Swern oxidation).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and cyclohexanone protons. The benzylic protons (Ar-CH₂-N) would likely appear as a singlet or a pair of doublets in the range of 3.5-4.0 ppm. The protons on the cyclohexanone ring would exhibit complex multiplets in the aliphatic region (1.5-3.0 ppm). The proton at the 4-position, attached to the carbon bearing the dibenzylamino group, would likely be a multiplet in the 2.5-3.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon around 208-212 ppm. The carbons of the benzyl groups would appear in the aromatic region (127-140 ppm), with the benzylic carbons (Ar-CH₂) appearing around 50-60 ppm. The carbons of the cyclohexanone ring would resonate in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1710-1725 cm⁻¹ for a saturated six-membered ring ketone[6]. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 293.4. Common fragmentation patterns for ketones and amines would be anticipated. Alpha-cleavage adjacent to the nitrogen atom could lead to the loss of a benzyl group (C₇H₇, 91 u), resulting in a fragment at m/z 202. Fragmentation of the cyclohexanone ring could also occur.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule, namely the cyclohexanone ring and the dibenzylamino group, are found in various biologically active compounds.

-

Anticancer and Cytotoxic Activities: Dibenzylideneacetone (DBA) analogs, which share the α,β-unsaturated ketone feature with some cyclohexanone derivatives, have shown antiparasitic and anticancer activities[7]. Some N,N'-Bis(hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines, suggesting that the dibenzylamino moiety can be a pharmacophore for anticancer agents[3]. The cytotoxic effects of some dibenzyl compounds have been evaluated, with dibenzyl trisulphide showing significant anti-proliferative activity[8]. Curcumin analogs based on a dibenzylidene-cyclohexanone scaffold have been studied as potential inhibitors of breast cancer receptor proteins[9].

-

Anti-inflammatory and Other Activities: Diarylidenecyclohexanone derivatives have been synthesized and characterized as potential anti-inflammatory agents[10]. Certain dibenzylidene ketone derivatives have shown analgesic, antiplatelet, and anticoagulant effects[11].

The mechanisms of action for these related compounds often involve the induction of apoptosis in cancer cells or the inhibition of key inflammatory pathways. However, it is crucial to emphasize that these are activities of related compounds, and the specific biological profile of this compound remains to be elucidated through dedicated screening and mechanistic studies.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its known and predicted physicochemical properties and a basis for its synthesis and characterization. The exploration of biological activities of structurally related compounds suggests that this compound and its derivatives could be interesting candidates for future drug discovery efforts. Further experimental validation of its properties and a thorough investigation of its biological effects are warranted to fully understand the potential of this molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 149506-79-6 [m.chemicalbook.com]

- 3. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-[(N,N-DIBENZYLAMINO)METHYL]CYCLOHEXANONE, HYDROCHLORIDE CAS#: 102596-84-9 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease Pathogen, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro anti-proliferation/cytotoxic activity of sixty natural products on the human SH-SY5Y neuroblastoma cells with specific reference to dibenzyl trisulphide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico Study of Dibenzylidene Cyclohexanone-Based Curcumin Analogs as Potential Inhibitors of Breast Cancer Receptor Proteins [openbioinformaticsjournal.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

4-(Dibenzylamino)cyclohexanone CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Dibenzylamino)cyclohexanone, a versatile chemical intermediate. This document outlines its chemical identity, structural information, physical properties, and detailed experimental protocols for its synthesis and characterization.

Core Compound Information

This compound is a tertiary amine and a cyclic ketone. Its structure consists of a cyclohexanone ring substituted at the 4-position with a dibenzylamino group.

CAS Number: 149506-79-6

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₃NO | [1][2] |

| Molecular Weight | 293.40 g/mol | [1] |

| CAS Number | 149506-79-6 | [1][2][3] |

| Boiling Point (Predicted) | 427.1 ± 40.0 °C | [3] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |

| logP (Predicted) | 4.2005 | [1] |

| Storage Temperature | 2-8 °C or Room Temperature | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis: Reductive Amination

The synthesis of this compound can be achieved via reductive amination of 1,4-cyclohexanedione with dibenzylamine using sodium triacetoxyborohydride. This method is adapted from the general procedure described by Abdel-Magid et al. for the reductive amination of ketones.[3][4][5]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,4-Cyclohexanedione

-

Dibenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1,4-cyclohexanedione (1.0 equivalent) in 1,2-dichloroethane (DCE), add dibenzylamine (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes. For less reactive substrates, a catalytic amount of acetic acid can be added.

-

Add sodium triacetoxyborohydride (1.0-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups, typically in the range of 7.2-7.4 ppm. The benzylic methylene protons (CH₂) should appear as a singlet around 3.5-3.7 ppm. The protons on the cyclohexanone ring will appear as multiplets in the aliphatic region (approximately 1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon in the range of 205-220 ppm. The aromatic carbons will resonate between 125-140 ppm. The benzylic carbons are expected around 50-60 ppm, and the aliphatic carbons of the cyclohexanone ring will appear in the 20-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[6]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 293. Key fragmentation patterns would likely involve the loss of a benzyl group (C₇H₇, 91 u) to give a fragment at m/z = 202, which is a common fragmentation pathway for N-benzyl compounds.[7] Further fragmentation of the cyclohexanone ring is also anticipated.

Experimental Workflow for Characterization:

Caption: General workflow for the purification and characterization of this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) [hmdb.ca]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Spectroscopic Profile of 4-(Dibenzylamino)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Dibenzylamino)cyclohexanone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Chemical Structure and Properties

-

IUPAC Name: 4-(Dibenzylamino)cyclohexan-1-one

-

CAS Number: 149506-79-6

-

Molecular Formula: C₂₀H₂₃NO

-

Molecular Weight: 293.40 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 10H |

| Benzyl (CH₂) | ~3.60 | Singlet | 4H |

| Cyclohexanone (CH) | ~2.80 | Multiplet | 1H |

| Cyclohexanone (CH₂) | 2.20 - 2.50 | Multiplet | 4H |

| Cyclohexanone (CH₂) | 1.80 - 2.10 | Multiplet | 4H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~210 |

| Aromatic (quaternary) | ~139 |

| Aromatic (CH) | 128 - 130 |

| Cyclohexanone (CH-N) | ~60 |

| Benzyl (CH₂) | ~55 |

| Cyclohexanone (CH₂) | 30 - 45 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1715 | C=O (Ketone) | Stretching |

| 3000 - 3100 | C-H (Aromatic) | Stretching |

| 2850 - 3000 | C-H (Aliphatic) | Stretching |

| 1600, 1495, 1450 | C=C (Aromatic) | Stretching |

| ~1150 | C-N | Stretching |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Proposed Fragment |

| 293 | [M]⁺ (Molecular Ion) |

| 202 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: The sample is dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl, KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), or with a direct insertion probe.

-

Ionization Method: Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules. Electrospray Ionization (ESI) may also be used, particularly with LC-MS.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis and Discovery of 4-(Dibenzylamino)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and properties of 4-(Dibenzylamino)cyclohexanone. The document details experimental protocols, summarizes quantitative data, and visualizes key chemical transformations.

Introduction and Discovery

While the specific first synthesis of this compound is not prominently documented in the literature, its discovery can be understood within the broader context of research into 4-aminocyclohexanone derivatives. This class of compounds has been investigated for its potential as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] In particular, 4-amino-4-arylcyclohexanones have been explored as a novel class of analgesics.[2][3] The structural motif of a substituted cyclohexanone ring is a common scaffold in medicinal chemistry, offering a three-dimensional framework that can be functionalized to interact with various biological targets. The dibenzylamino group, a bulky and lipophilic substituent, is often introduced to modulate the pharmacological properties of a molecule, such as receptor binding affinity and pharmacokinetic profile. The development of synthetic routes to compounds like this compound was likely driven by the need for novel building blocks in the creation of diverse chemical libraries for drug discovery programs.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the oxidation of the corresponding alcohol and the reductive amination of a dicarbonyl compound.

Method 1: Oxidation of trans-4-(Dibenzylamino)cyclohexan-1-ol

This method involves the synthesis of the precursor alcohol, trans-4-(Dibenzylamino)cyclohexan-1-ol, followed by its oxidation to the desired ketone.

Experimental Protocol:

Step 1: Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol [4]

-

To a solution of trans-4-aminocyclohexanol (7.9 g, 52.3 mmol) in acetonitrile (150 mL), add cesium carbonate (51.4 g, 158 mmol).

-

Add benzyl bromide (12.7 mL, 106 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 2 days.

-

Filter the crude reaction mixture and wash the solid with additional acetonitrile (100 mL).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).

-

Dry the organic extract over MgSO4, filter, and concentrate under reduced pressure to yield trans-4-(dibenzylamino)cyclohexan-1-ol.

Step 2: Oxidation to this compound [4]

-

A detailed experimental protocol for this specific oxidation is not fully described in the cited literature, however, a general procedure for the oxidation of a substituted cyclohexanol to a cyclohexanone can be followed.[5][6] A common method involves the use of an oxidizing agent such as a chromium-based reagent (e.g., Jones reagent) or a milder oxidant like Dess-Martin periodinane or a Swern oxidation.

-

The reaction progress is typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by quenching the oxidant, followed by extraction and purification by column chromatography to yield this compound. The synthesis from the alcohol precursor is reported to yield the ketone in 84% yield.[4]

Synthesis Workflow (Method 1):

Method 2: Reductive Amination of 1,4-Cyclohexanedione

This alternative approach involves the direct reaction of 1,4-cyclohexanedione with dibenzylamine in the presence of a reducing agent.

Experimental Protocol:

A general procedure for reductive amination can be adapted for this synthesis.[7]

-

Dissolve 1,4-cyclohexanedione in a suitable solvent such as methanol or dichloromethane.

-

Add dibenzylamine to the solution.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Quench the reaction by adding water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Synthesis Workflow (Method 2):

Quantitative Data

The following table summarizes the key quantitative data for this compound and its hydrochloride salt.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C20H23NO | [8] |

| Molecular Weight | 293.40 g/mol | [8] |

| Appearance | Solid | [9] |

| Yield (from oxidation) | 84% | |

| This compound HCl | ||

| Molecular Formula | C20H24ClNO | |

| Molecular Weight | 329.86 g/mol | [10] |

| Purity | ~95% | [10] |

| Appearance | Solid | [10] |

Spectroscopic Data Interpretation

-

Infrared (IR) Spectrum: The IR spectrum is expected to show a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the cyclohexanone ring.[11] Characteristic peaks for C-H stretching of the aromatic rings and the cyclohexane moiety would appear in the 2850-3100 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectrum:

-

¹H NMR: The spectrum would show signals for the aromatic protons of the benzyl groups in the range of 7.2-7.4 ppm. The benzylic protons (-CH₂-Ph) would likely appear as a singlet or a pair of doublets around 3.5-4.0 ppm. The protons on the cyclohexanone ring would exhibit complex multiplets in the upfield region (1.5-3.0 ppm).

-

¹³C NMR: A peak corresponding to the carbonyl carbon (C=O) would be observed in the downfield region, typically around 200-210 ppm. The aromatic carbons would resonate in the 127-140 ppm range. The benzylic carbons and the carbons of the cyclohexanone ring would appear in the upfield region.

-

Biological Activity and Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] While specific biological data for this compound is limited in the public domain, its structural analogs have been investigated for a range of activities. For instance, derivatives of 4-aminocyclohexanone have been explored as analgesics and as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, making them of interest in the development of treatments for type 2 diabetes.[2] The bulky dibenzylamino group can influence the binding of the molecule to its biological target and affect its pharmacokinetic properties. Therefore, this compound is a key starting material for the synthesis of novel compounds for screening in various drug discovery programs, particularly in the areas of metabolic disorders and pain management.

Potential Signaling Pathway Involvement:

Given the interest in related compounds as DPP-4 inhibitors, a potential, though unconfirmed, signaling pathway that could be influenced by derivatives of this compound is the incretin pathway.

Conclusion

This compound is a synthetically accessible and valuable intermediate for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide reliable methods for its preparation. While its own biological profile is not extensively characterized, its structural relationship to known bioactive molecules suggests that its derivatives are promising candidates for the development of novel therapeutics, particularly in the areas of analgesia and metabolic diseases. Further research into the biological activities of this compound and its analogs is warranted.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 7. soc.chim.it [soc.chim.it]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 11. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(Dibenzylamino)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 4-(Dibenzylamino)cyclohexanone is limited. This guide provides a comprehensive framework based on established physicochemical principles and standard pharmaceutical industry protocols to enable researchers to conduct their own detailed investigations. The quantitative data presented herein is illustrative and should not be considered as experimentally verified values for this specific molecule.

Introduction

This compound is a substituted aminocyclohexanone derivative. An understanding of its solubility and stability is fundamental for its application in research and drug development. Solubility influences bioavailability and formulation design, while stability is critical for ensuring the compound's integrity, safety, and efficacy throughout its lifecycle. This technical guide outlines the theoretical considerations and detailed experimental protocols for the comprehensive characterization of the solubility and stability of this compound.

Based on its chemical structure, which features a bulky, non-polar dibenzylamino group and a polar cyclohexanone ring, this compound is predicted to be a lipophilic, weakly basic compound with low aqueous solubility.[1][2] Its stability profile will be dictated by the reactivity of the tertiary amine and the ketone functional group.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for any solubility or stability study.

| Property | Predicted/Inferred Value | Rationale/Source |

| Molecular Formula | C20H23NO | - |

| Molecular Weight | 293.41 g/mol | - |

| Appearance | Likely a solid at room temperature | General property of similar organic molecules. |

| pKa (of the conjugate acid) | ~7-9 | Estimated based on the tertiary amine group. |

| LogP | High | The presence of two benzyl groups suggests high lipophilicity. |

| General Solubility | Poorly soluble in water, soluble in organic solvents. | The large non-polar surface area will dominate its solubility profile.[1][2] The basic nitrogen may allow for increased solubility in acidic aqueous solutions through salt formation.[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effect. The following sections provide illustrative data and a robust protocol for a comprehensive solubility assessment.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data is for exemplary purposes to guide experimental design.

| Solvent | Type | Predicted Solubility (mg/mL) |

| Water | Aqueous | < 0.1 |

| 0.1 N HCl | Aqueous (Acidic) | 1 - 5 |

| pH 7.4 Buffer | Aqueous (Neutral) | < 0.1 |

| Methanol | Polar Protic | 10 - 50 |

| Ethanol | Polar Protic | 10 - 50 |

| Dichloromethane (DCM) | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | > 100 |

| Acetonitrile (ACN) | Polar Aprotic | 50 - 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Hexane | Non-polar | < 1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[4][5][6][7][8]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is required.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[6]

-

Equilibrate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow undissolved solids to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or other suitable method.

-

Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate for each solvent.[7]

Shake-Flask Solubility Determination Workflow

Stability Profile

Evaluating the chemical stability of this compound is crucial to understand its degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are the primary tool for this purpose.[9][10][11][12][13][14]

Illustrative Forced Degradation Data

The following table presents a hypothetical summary of a forced degradation study on this compound. The goal of such a study is to achieve 5-20% degradation to identify relevant degradation products.[14]

| Stress Condition | Duration | Assay (% Remaining) | Total Impurities (%) | Major Degradation Products |

| 0.1 N HCl (60 °C) | 24 h | 92.5 | 7.5 | DP-1 |

| 0.1 N NaOH (60 °C) | 24 h | 95.1 | 4.9 | DP-2 |

| 5% H2O2 (RT) | 24 h | 88.3 | 11.7 | DP-3, DP-4 |

| Dry Heat (80 °C) | 7 days | 99.2 | 0.8 | Minor impurities |

| Photostability (ICH Q1B) | 1.2 million lux hours | 98.6 | 1.4 | DP-5 |

*DP = Degradation Product

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][15][16][17][18]

Objective: To identify potential degradation pathways of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[10]

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

-

Incubate the solution at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze by HPLC.[19]

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N.

-

Incubate at an elevated temperature (e.g., 60 °C).

-

Withdraw samples, neutralize with HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at various time points, dilute, and analyze.

-

-

Thermal Degradation:

-

Expose a known quantity of the solid compound to dry heat in an oven (e.g., 80 °C).

-

At various time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, dilute, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After exposure, prepare and analyze the samples.

-

-

Analytical Method Development:

-

Analyze all stressed samples using an HPLC-PDA system.

-

The goal is to develop a chromatographic method (column, mobile phase, gradient, flow rate, etc.) that achieves baseline separation between the main peak of this compound and all degradation product peaks.

-

The PDA detector is used to assess peak purity of the parent compound in the stressed samples, ensuring no co-eluting impurities.

-

Forced Degradation Study Workflow

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated.

-

Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative (Pathway A). The benzylic carbons are also potential sites for oxidation.

-

Hydrolysis/Cleavage: While the N-C bond is generally stable, under harsh acidic or oxidative conditions, de-benzylation could potentially occur (Pathway B).

-

Ring-based Reactions: The cyclohexanone ring itself could undergo reactions, such as aldol condensation or other rearrangements, particularly under strong acid or base conditions, although this is less likely to be the primary degradation route.

Potential Degradation Pathways

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical prerequisite for its successful development in any pharmaceutical or research application. While specific experimental data for this compound is not widely published, this technical guide provides a robust framework of established principles and standardized protocols to guide researchers in this endeavor. The experimental determination of the data presented illustratively herein will provide the necessary foundation for informed decisions in formulation development, analytical method design, and the establishment of appropriate storage and handling procedures.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. snscourseware.org [snscourseware.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. pharmadekho.com [pharmadekho.com]

- 15. mastercontrol.com [mastercontrol.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. pharma.gally.ch [pharma.gally.ch]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Molecular Modeling and Computational Analysis of 4-(Dibenzylamino)cyclohexanone and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Dibenzylamino)cyclohexanone, with the molecular formula C₂₀H₂₃NO and a molecular weight of 293.40, is a complex organic molecule with potential applications in medicinal chemistry and materials science.[1] Its structural features, including a central cyclohexanone ring and bulky dibenzylamino substituents, suggest a rich conformational landscape and diverse potential for intermolecular interactions. Molecular modeling and computational analysis are indispensable tools for elucidating the three-dimensional structure, electronic properties, and potential biological activity of this compound. This guide outlines the key computational methodologies and data presentation strategies for a comprehensive in-silico evaluation of this compound and its analogs.

Molecular Properties and Structure

A foundational aspect of any computational analysis is the determination of the molecule's fundamental properties. While experimental data for the target molecule is sparse, computational methods can provide reliable estimates.

Table 1: Computed Molecular Properties of this compound Analogs

| Property | Value | Method | Reference Compound |

| Molecular Formula | C₂₄H₂₈N₂O | PubChem Calculation | 2,6-Bis(4-(dimethylamino)benzylidene)-1-cyclohexanone[2] |

| Molecular Weight ( g/mol ) | 360.5 | PubChem Calculation | 2,6-Bis(4-(dimethylamino)benzylidene)-1-cyclohexanone[2] |

| pKa | 7.20 ± 0.20 | Predicted | This compound[3] |

| XLogP3 | 5.3 | Computed | 2,6-Bis(4-(dimethylamino)benzylidene)-1-cyclohexanone[2] |

Computational Methodologies

A multi-faceted computational approach is necessary to fully characterize this compound. This typically involves a combination of quantum mechanics, molecular mechanics, and molecular dynamics simulations.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

Experimental Protocol: DFT Optimization and Property Calculation

-

Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: The structure is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This process finds the lowest energy conformation of the molecule.

-

Property Calculation: Following optimization, key properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Spectroscopic Properties: IR and NMR spectra can be simulated and compared with experimental data for structural validation.

-

Table 2: Representative Quantum Chemical Data for Dibenzylidenecyclohexanone Analogs

| Parameter | Description | Typical Values (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

Note: These values are illustrative and based on studies of related dibenzylidenecyclohexanone derivatives.[4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological activity.

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB) or homology modeling. Water molecules and non-essential ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is prepared and its energy minimized.

-

Grid Generation: A grid box is defined around the active site of the receptor.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) is used to sample different conformations and orientations of the ligand within the active site.

-

Pose Analysis: The resulting docking poses are scored and ranked based on their binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor are analyzed.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability and intermolecular interactions over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: The ligand-protein complex from molecular docking is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Minimization: The energy of the entire system is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of ligand-protein interactions.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.

Potential Signaling Pathway Interaction

While the specific biological targets of this compound are not yet defined, many small molecules with anti-inflammatory properties are known to interact with the NF-κB signaling pathway. The following diagram illustrates a hypothetical interaction.

Conclusion

The computational methodologies outlined in this guide provide a robust framework for the in-silico characterization of this compound and its analogs. By combining quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. While this guide relies on data from analogous compounds due to a lack of specific experimental results for the title molecule, the presented workflows are directly applicable and serve as a comprehensive roadmap for future research. The integration of these computational approaches is crucial for accelerating the discovery and development of novel therapeutics and materials.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Bis(4-(dimethylamino)benzylidene)-1-cyclohexanone | C24H28N2O | CID 1550696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 149506-79-6 [m.chemicalbook.com]

- 4. Structure–Property Relationships of Dibenzylidenecyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of N,N-dibenzylaminocyclohexanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of N,N-dibenzylaminocyclohexanone derivatives. The conformation of these molecules is a critical determinant of their physicochemical properties, reactivity, and biological activity, making a thorough understanding of their three-dimensional structure essential for applications in medicinal chemistry and drug development. This document outlines the key conformational isomers, presents hypothetical quantitative data based on established principles of stereochemistry, and details the experimental and computational protocols for their analysis.

Introduction to the Conformational Landscape

The cyclohexanone ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] The introduction of a bulky N,N-dibenzylamino substituent at a non-carbonyl carbon atom leads to the existence of two primary chair conformers: one with the substituent in an axial position and the other in an equatorial position. The equilibrium between these conformers is dictated by the steric and electronic interactions within the molecule. For a 2-substituted N,N-dibenzylaminocyclohexanone, the large steric bulk of the dibenzylamino group is expected to create significant 1,3-diaxial interactions when in the axial position, leading to a strong preference for the equatorial conformation.[2]

References

4-(Dibenzylamino)cyclohexanone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Dibenzylamino)cyclohexanone (CAS No: 149506-79-6), a chemical intermediate used in laboratory research. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on the related compound, cyclohexanone, for comparative purposes and to underscore the need for cautious handling.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. General safety data for ketones suggest that vapors or aerosols may cause mucosal irritation, coughing, and dyspnea upon inhalation. High-level exposure to ketones, in general, can lead to central nervous system (CNS) depression.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

A visual representation of the primary hazard associated with this compound is provided below.

Unlocking the Therapeutic Potential: A Technical Guide to Future Research on 4-(Dibenzylamino)cyclohexanone

For Immediate Release

Shanghai, China – December 25, 2025 – As the quest for novel therapeutic agents continues, the spotlight turns to promising yet underexplored chemical scaffolds. This whitepaper presents a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research avenues for 4-(Dibenzylamino)cyclohexanone, a compound belonging to the pharmacologically significant class of cyclohexanone derivatives. While direct research on this specific molecule is nascent, the extensive investigation into related structures suggests a high probability of valuable biological activity.

The cyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] This guide will extrapolate from the existing body of knowledge on cyclohexanone derivatives to propose targeted research directions for this compound, providing detailed experimental protocols and conceptual frameworks to facilitate its investigation.

Physicochemical Properties

This compound is a solid, off-white to light yellow compound with the molecular formula C₂₀H₂₃NO.[4][5] Its structure features a central cyclohexanone ring with a dibenzylamino group at the 4-position. The presence of both a ketone and a tertiary amine functional group offers multiple sites for chemical modification and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO | [5] |

| Molecular Weight | 293.40 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 427.1±40.0 °C (Predicted) | [4] |

| Density | 1.10±0.1 g/cm³ (Predicted) | [4] |

| pKa | 7.20±0.20 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Potential Research Areas & Methodologies

Based on the established bioactivities of analogous compounds, the following areas represent fertile ground for the investigation of this compound.

Anticancer Activity

Numerous cyclohexanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6][7] The proposed research should, therefore, prioritize the evaluation of this compound's anticancer potential.

Key Research Questions:

-

Does the compound exhibit cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon)?

-

What is the underlying mechanism of action? Does it induce apoptosis or inhibit key signaling pathways?

-

Can the structure be modified to enhance potency and selectivity?

Quantitative Data from Analogous Compounds:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected cyclohexanone derivatives against various cancer cell lines, providing a benchmark for potential efficacy.

| Compound | Cell Line | IC50 (µM) | Source |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Cancer) | 480 ± 50 | [7] |

| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB 231 (Breast Cancer) | Not Specified (Highest Activity) | [6] |

| 3-nitro analog of the above compound | MCF-7 (Breast Cancer) & SK-N-MC (Neuroblastoma) | Not Specified (Most Potent) | [6] |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | HCT116 (Colon Cancer) | 0.93 - 133.12 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Activity

Cyclohexanone derivatives have also been reported to possess antibacterial and antifungal properties.[3][9] The dibenzylamino moiety in the target compound may confer specific antimicrobial activities.

Key Research Questions:

-

Does this compound inhibit the growth of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans)?

-

What is the minimum inhibitory concentration (MIC) against these microorganisms?

Quantitative Data from Analogous Compounds:

| Compound Class | Microorganism | Activity | Source |

| 4-tert-Butylcyclohexanone derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Bacteriostatic effect | [3] |

| Oxygenated cyclohexanone derivative from Amphirosellinia nigrospora | Various plant pathogenic bacteria and fungi | Growth inhibition | [9] |

| Cyclohexane-1,3-dione metal complexes | Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, Salmonella typhimurium | Medium-level antibacterial activity | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare Inoculum: Grow the microbial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Derivatization

The synthesis of this compound can likely be achieved through standard organic chemistry reactions. A plausible approach involves the reductive amination of 1,4-cyclohexanedione with dibenzylamine. Further derivatization of the cyclohexanone ring or the dibenzylamino group could lead to a library of analogs with potentially improved activity and pharmacokinetic properties.

Proposed Investigational Workflow

A systematic approach is crucial for efficiently evaluating the potential of this compound. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Potential Signaling Pathway Involvement

Based on studies of other anticancer cyclohexanone derivatives, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway.[7] Molecular docking studies have suggested that some cyclohexanone-based compounds can bind to the EGFR receptor.[7]

Conclusion

While this compound remains a largely unexplored molecule, the wealth of data on its structural class strongly suggests its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational framework for initiating a comprehensive research program into its biological activities. The proposed research areas, experimental protocols, and conceptual workflows are designed to accelerate the investigation of this promising compound and unlock its full therapeutic potential. The scientific community is encouraged to build upon this framework to explore the pharmacology of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 149506-79-6 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Aminocyclohexanone Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-aminocyclohexanone derivatives, a versatile class of compounds with significant applications in medicinal chemistry and organic synthesis. This document details their synthesis, chemical properties, and biological activities, with a focus on their role in drug discovery and development. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Introduction

4-Aminocyclohexanone and its derivatives are important synthetic intermediates, serving as building blocks for a variety of more complex molecules.[1] Their utility stems from the presence of two reactive functional groups: a ketone and an amine, which allow for a wide range of chemical modifications.[2] These compounds have garnered significant interest in the pharmaceutical industry due to their demonstrated biological activities, including analgesic and narcotic antagonist effects.[3][4] Furthermore, they are key intermediates in the synthesis of notable drugs such as pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[5] This guide will explore the diverse synthetic routes to these valuable compounds and delve into their pharmacological applications.

Synthesis of 4-Aminocyclohexanone Derivatives

The synthesis of 4-aminocyclohexanone derivatives can be achieved through various chemical and enzymatic methods. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

Chemoenzymatic Synthesis

A one-pot, two-step enzymatic cascade provides an efficient and stereoselective route to 4-aminocyclohexanol isomers, which are direct precursors to the corresponding ketones.[6][7] This method utilizes a keto reductase (KRED) and an amine transaminase (ATA) to convert 1,4-cyclohexanedione into cis- or trans-4-aminocyclohexanol with high diastereomeric ratios.[6] The subsequent oxidation of the alcohol yields the desired 4-aminocyclohexanone derivative.

Experimental Protocol: One-Pot Synthesis of 4-Aminocyclohexanol Isomers [6]

-

Reduction Step: In a buffered solution (50 mM sodium phosphate, pH 7.0), 1,4-cyclohexanedione (50 mM) is reduced using a selected keto reductase. NAD(P)+ (1.0 mM) is used as a cofactor, with propan-2-ol (100 mM) for cofactor regeneration. The reaction is carried out at 30°C with agitation.

-

Transamination Step: Following the reduction, an amine transaminase is added to the reaction mixture to introduce the amino group. The choice of a stereocomplementary amine transaminase allows for the selective synthesis of either the cis or trans isomer.

Chemical Synthesis

Traditional chemical methods for the synthesis of 4-aminocyclohexanone derivatives often involve multi-step processes.

One common approach for creating N-substituted derivatives involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the hydroxyl group to a ketone.[8] The widely used tert-butyloxycarbonyl (Boc) protecting group is introduced by reacting 4-aminocyclohexanol with Boc anhydride.[8] Subsequent oxidation, for instance using KMnO4, yields N-Boc-4-aminocyclohexanone.[8]

Another notable synthetic route is employed for 4-aryl-4-aminocyclohexanones, which have shown analgesic properties.[3] This synthesis begins with a double Michael reaction of an acrylate on arylacetonitriles.[3] The subsequent steps involve cyclization, decarboxylation, ketalization, and saponification, followed by a Curtius rearrangement to form the isocyanate, which is then converted to the final 4-amino-4-arylcyclohexanone product.[3]

For the synthesis of m-hydroxyphenyl derivatives, a key step is the displacement of cyanide from the α-aminonitrile of 1,4-cyclohexanedione ketal using the tetrahydropyranyl (THP) ether of m-hydroxyphenylmagnesium bromide.[4]

A method for the preparation of 4-substituted acylamino cyclohexanone, an intermediate for pramipexole, involves the oxidation of a 4-substituted acylamino cyclohexanol using sodium hypochlorite in the presence of a TEMPO catalyst and sodium bromide.[5]

Experimental Protocol: Preparation of 4-N-Boc-aminocyclohexanone [8]

-

Protection Step: 4-trans-aminocyclohexanol hydrochloride is reacted with Boc anhydride in the presence of a base like poly-guanidine at room temperature for 12-24 hours.

-

Oxidation Step: The resulting 4-N-Boc-trans-4-aminocyclohexanol is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite or potassium permanganate, to yield 4-N-Boc-aminocyclohexanone.

Below is a generalized workflow for the synthesis of N-protected 4-aminocyclohexanone.

Caption: General workflow for N-protected 4-aminocyclohexanone synthesis.

Biological Activity and Applications

4-Aminocyclohexanone derivatives have been investigated for a range of biological activities, with their analgesic properties being particularly noteworthy.

Analgesic Activity

A series of 4-amino-4-arylcyclohexanones have been identified as a novel class of analgesics.[3] The analgesic activity is highly sensitive to the nature and position of the substituent on the aromatic ring.[3] For instance, derivatives with a para-methyl or para-bromo substituent on the phenyl ring exhibit potency that is approximately 50% that of morphine.[3] The presence of the ketone oxygen is crucial for activity, as its deletion abolishes analgesic effects.[3]

Further modifications, such as the introduction of a meta-hydroxy group on the aryl ring, have led to compounds with narcotic antagonist activity.[4] Subsequent reaction of these ketones with phenethyl Grignard reagents can yield potent analgesics, although these are devoid of antagonist activity.[4] Structure-activity relationship (SAR) studies have revealed that the dimethylamino group often confers the most potent antagonist activity.[4]

The signaling pathways involved in the analgesic effects of these compounds are likely related to opioid receptors, given their comparison to morphine and their narcotic antagonist properties.

Caption: Putative signaling pathway for analgesic 4-aminocyclohexanone derivatives.

Other Biological Activities

Beyond analgesia, derivatives of cyclohexanone have been explored for other biological activities. For example, certain 4-tert-butylcyclohexanone derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[9][10]

Physicochemical and Spectroscopic Data

The physicochemical properties of 4-aminocyclohexanone and its derivatives are crucial for their handling, characterization, and application in synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 4-Aminocyclohexanone | C6H11NO | 113.16 | 87976-86-1 | [11] |

| 4-Aminocyclohexanone hydrochloride | C6H12ClNO | 149.62 | 675112-40-0 | [12] |

| N-Boc-4-aminocyclohexanone | C11H19NO3 | 213.27 | 179321-49-4 | [13] |

| 3-N-Boc-aminocyclohexanone | C11H19NO3 | 213.27 | 885280-38-6 | [14] |

Detailed spectroscopic data, including NMR, IR, and mass spectrometry, are essential for the structural elucidation and purity assessment of these compounds. While comprehensive spectral data for all derivatives is beyond the scope of this review, researchers should consult the primary literature for specific compounds of interest.

Conclusion

4-Aminocyclohexanone derivatives represent a valuable and versatile class of compounds with significant potential in drug discovery and organic synthesis. The development of efficient chemoenzymatic and chemical synthetic routes has made these compounds more accessible for further investigation. Their demonstrated analgesic and narcotic antagonist activities highlight their importance as scaffolds for the development of new therapeutics. Future research in this area will likely focus on the synthesis of novel derivatives with improved pharmacological profiles and the exploration of new biological applications.

References

- 1. chembk.com [chembk.com]

- 2. 4-Aminocyclohexanone hydrochloride [myskinrecipes.com]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 675112-40-0 | 4-Aminocyclohexanone hydrochloride - Synblock [synblock.com]

- 13. N-4-Boc-aminocyclohexanone 95 179321-49-4 [sigmaaldrich.com]

- 14. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(Dibenzylamino)cyclohexanone via One-Pot Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This powerful one-pot reaction, which combines the formation of an imine or iminium ion with its subsequent reduction, is a preferred route for synthesizing a diverse range of primary, secondary, and tertiary amines. These amine-containing scaffolds are fundamental building blocks in the pharmaceutical industry, appearing in a vast array of active pharmaceutical ingredients (APIs). The 4-aminocyclohexanone motif, in particular, is a valuable pharmacophore. This application note provides a detailed experimental protocol for the synthesis of 4-(Dibenzylamino)cyclohexanone from 4-cyclohexanone and dibenzylamine. The protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for this transformation, ensuring high yields and operational simplicity.[1][2]

Reaction Principle

The reductive amination of 4-cyclohexanone with dibenzylamine proceeds in a two-step, one-pot sequence. First, the ketone reacts with the secondary amine under mildly acidic conditions to form a transient iminium ion intermediate. The subsequent in-situ reduction of this electrophilic iminium ion by sodium triacetoxyborohydride yields the desired tertiary amine product. Sodium triacetoxyborohydride is the preferred reducing agent because its rate of reduction for iminium ions is significantly faster than for ketones, which minimizes the formation of alcohol byproducts and allows the reaction to be performed in a single step.[1][3]

Caption: Reaction pathway for the reductive amination of 4-cyclohexanone.

Experimental Protocol

This protocol details the synthesis of this compound from 4-cyclohexanone and dibenzylamine.

Materials and Reagents

| Reagent/Material | Grade |

| 4-Cyclohexanone | ≥98% |

| Dibenzylamine | ≥98% |

| Sodium triacetoxyborohydride | ≥95% |

| Dichloromethane (DCM), Anhydrous | ≥99.8% |

| Acetic Acid, Glacial | ≥99.7% |

| Saturated Sodium Bicarbonate | Aqueous Solution |

| Brine (Saturated NaCl) | Aqueous Solution |

| Anhydrous Magnesium Sulfate | Reagent Grade |

| Silica Gel | 60 Å, 230-400 mesh |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography system

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-cyclohexanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM).

-

Amine and Catalyst Addition: To the stirring solution, add dibenzylamine (1.1 eq) via syringe, followed by glacial acetic acid (1.2 eq).

-

Iminium Ion Formation: Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in small portions over 10-15 minutes. The addition may be slightly exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layer with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. A literature precedent for a similar synthesis reports a yield of 84%.[4]

Quantitative Data Summary

The following table summarizes the reagent quantities for a representative 10 mmol scale reaction.

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |